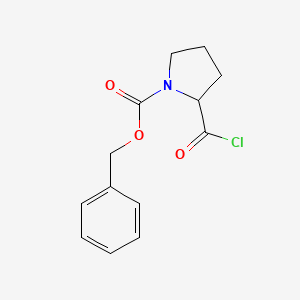

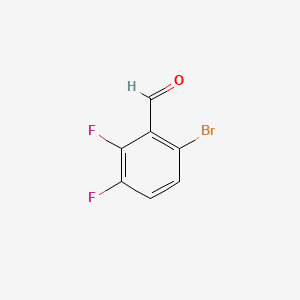

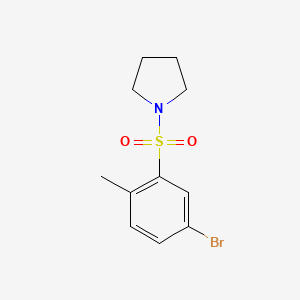

![molecular formula C9H9NO3 B1336333 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 115122-63-9](/img/structure/B1336333.png)

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, is a chemical structure that is closely related to various synthesized compounds discussed in the provided papers. These compounds are part of research efforts to explore novel classes of endothelin receptor antagonists and other biologically active molecules. The papers describe the synthesis and characterization of related compounds, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

In the first paper, the synthesis of 2-substituted-5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids is described, which are potent endothelin receptor antagonists . The synthesis involves derivatization of a lead structure by incorporating various substituents into the cyclopenteno[1,2-b]pyridine skeleton. This process is achieved through a key intermediate, which suggests a possible synthetic route for the compound of interest.

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The compound is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the molecular structure. This information is valuable for understanding the structural aspects of the compound of interest, as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. However, the synthesis and characterization of related compounds imply that the compound could participate in reactions typical for carboxylic acids and hydroxypyridines, such as esterification, amidation, and reactions with amines to form Schiff bases .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, they do offer insights into related compounds. For example, the second paper discusses the characterization of compounds with similar functional groups, which are fully characterized by spectroscopic methods and single-crystal X-ray diffraction . These methods could be applied to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical and Bactericidal Research

2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid plays a significant role in pharmaceutical research. It is used in the development of pharmaceuticals, specifically as a side-chain in the production of fourth-generation Cefpirome, a type of antibiotic. This compound also shows promise in the synthesis of bactericides and antimicrobials, highlighting its potential in combating bacterial infections (Fu Chun, 2007).

Material Science and Chemistry

This compound is involved in the synthesis of various materials such as synthetic resins, antioxidants, and plastics. Its chemical properties make it a valuable asset in the field of material science and chemistry, contributing to the development of new materials and chemical processes.

Coordination Chemistry

In coordination chemistry, this compound forms complex structures with other elements. For instance, it reacts with copper to form various coordination polymers, demonstrating its utility in the study of metal-organic frameworks (S. Ghosh, S. Neogi, E. C. Sañudo, P. K. Bharadwaj, 2008).

Organic Synthesis and Crystallography

The compound is also significant in organic synthesis and crystallography. It forms the basis for synthesizing various derivatives, which are studied for their molecular structures, bond lengths, valency angles, and hydrogen bonding. These studies contribute to a deeper understanding of organic molecules and their potential applications (A. Moustafa, A. S. Girgis, 2007).

Luminescent Materials

It has been used in the preparation of luminescent lanthanide complexes. These complexes have potential applications in lighting and display technologies due to their ability to emit light (A. Krinochkin, D. Kopchuk, D. N. Kozhevnikov, 2015).

Green Chemistry

Recent research in green chemistry has explored the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using this compound. This highlights its role in environmentally friendly chemical processes (Lanhui Ren, Lianyue Wang, Ying Lv, Sensen Shang, Bo Chen, Shuang Gao, 2015).

Anticancer Research

Its derivatives have been studied for their potential use in anticancer therapies. Organometallic complexes based on this compound's derivatives have shown promise as cyclin-dependent kinase inhibitors, which are crucial in cancer treatment (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6(9(12)13)4-5-2-1-3-7(5)10-8/h4H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBCNYSBQFAPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424447 | |

| Record name | 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |

CAS RN |

115122-63-9 | |

| Record name | 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

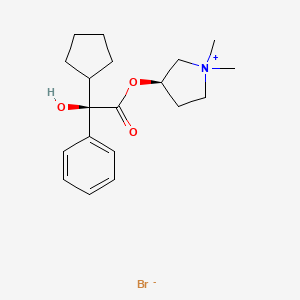

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)